molecular formula C61H99IN2 B12503789 2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide

2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide

Cat. No.: B12503789
M. Wt: 987.4 g/mol
InChI Key: PQUCOKHVXAJYKQ-UHFFFAOYSA-M
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Description

2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This particular compound is characterized by its unique structure, which includes a long alkyl chain and an indole core, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide involves several stepsThe reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

IUPAC Name

2-[5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H99N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUCOKHVXAJYKQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H99IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

987.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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